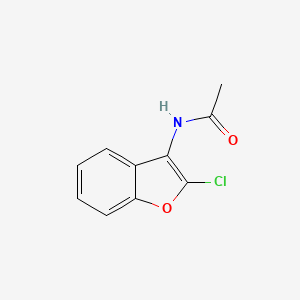

N-(2-Chloro-1-benzofuran-3-yl)acetamide

Vue d'ensemble

Description

N-(2-Chloro-1-benzofuran-3-yl)acetamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The presence of a chloro group and an acetamide moiety in its structure makes this compound a compound of interest for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-1-benzofuran-3-yl)acetamide typically involves the reaction of 2-chlorobenzofuran with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. The process can be summarized as follows:

Starting Material: 2-chlorobenzofuran

Reagent: Acetic anhydride

Catalyst: Acid catalyst (e.g., sulfuric acid)

Reaction Conditions: Heating the mixture to around 100-150°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Halogenation Reactions

The compound can undergo halogenation under specific conditions. For example, N-(2-acetylbenzofuran-3-yl)acetamide reacts with sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) to yield N-(2-chloro-1-benzofuran-3-yl)acetamide via electrophilic substitution. Bromination with phenyltrimethylammonium tribromide (PTAT) produces brominated derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SO₂Cl₂ or Cl₂ | Room temperature | This compound | High | |

| PTAT | Reflux, 18 h | Bromoacetyl derivatives | 83–86% |

Nucleophilic Substitution of the Acetamide Group

The acetamide moiety can participate in nucleophilic substitution reactions. For instance, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-chloroacetamide (structurally analogous) reacts with amines under reflux to form substituted acetamides .

-

Reagents : Amines (e.g., morpholine, piperidine)

-

Conditions : Reflux in dioxane (4–6 h)

-

Outcome : Chlorine replacement with amine groups, yielding derivatives with enhanced biological activity.

| Amine | Product | Yield | Biological Activity (ED₅₀)* |

|---|---|---|---|

| Morpholine | N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-morpholinoacetamide | 76% | 0.055 mmol/kg |

| Piperidine | N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-piperidinoacetamide | 82% | 0.072 mmol/kg |

*ED₅₀ values reflect anticonvulsant potency in mice .

Condensation Reactions

The acetamide group can act as a precursor in condensation reactions. For example, reaction with substituted benzaldehydes yields Schiff base derivatives, which exhibit cytotoxic properties .

-

Reagents : 3-Methyl-2-benzofuran carbohydrazide + substituted benzaldehydes

-

Conditions : Reflux in ethanol (2 h)

-

Outcome : Derivatives with IC₅₀ values comparable to doxorubicin in MCF-10A cell lines.

| Benzaldehyde Substituent | Product IC₅₀ (μM) |

|---|---|

| 4-Nitro | 1.136 |

| 4-Chloro | 1.204 |

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

-

Anticancer Activity : Halogenation (Cl, Br) at specific positions improves cytotoxicity .

-

Anticonvulsant Activity : Substitution with cyclic amines (e.g., piperazine) reduces neurotoxicity while maintaining efficacy .

Key Reaction Mechanisms

-

Electrophilic Substitution : The chloro group at position 2 directs electrophiles to para positions, enabling further functionalization.

-

Nucleophilic Attack : The acetamide’s carbonyl carbon is susceptible to nucleophiles (e.g., amines, thiols), facilitating substitution.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that N-(2-Chloro-1-benzofuran-3-yl)acetamide and its derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures effectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, particularly in lung adenocarcinoma models .

Key Findings:

- Mechanism of Action: The compound interacts with key proteins involved in cancer cell signaling, such as PLK1, leading to inhibited cell replication and increased apoptosis rates.

- Efficacy: Derivatives have shown IC50 values comparable to established anticancer drugs, indicating strong potential for therapeutic applications.

Antimicrobial Properties

This compound has also been studied for its antimicrobial efficacy. Compounds within this class have displayed significant activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies reveal that halogen substitutions enhance antimicrobial potency .

Performance Metrics:

- Inhibition Zones: Compounds have demonstrated inhibition zones exceeding 20 mm against common pathogens like Staphylococcus aureus and Escherichia coli.

- Comparative Studies: These compounds often outperform traditional antibiotics in specific assays, suggesting their potential as alternative antimicrobial agents.

Case Studies

Several case studies have highlighted the applications of this compound:

-

Anticancer Efficacy Study:

- Conducted on lung cancer cell lines, demonstrating significant reduction in cell viability when treated with the compound.

- Results indicated a dose-dependent response with effective concentrations mirroring those of conventional chemotherapeutics.

- Antimicrobial Activity Assessment:

Mécanisme D'action

The mechanism of action of N-(2-Chloro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the acetamide moiety play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Bromo-1-benzofuran-3-yl)acetamide

- N-(2-Fluoro-1-benzofuran-3-yl)acetamide

- N-(2-Methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(2-Chloro-1-benzofuran-3-yl)acetamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may contribute to its biological activity by interacting with specific molecular targets.

Activité Biologique

N-(2-Chloro-1-benzofuran-3-yl)acetamide is an organic compound characterized by its unique structure, which includes a benzofuran moiety substituted with a chloro group and an acetamide functional group. This compound, with the molecular formula C10H8ClNO2 and a molecular weight of approximately 215.63 g/mol, has garnered attention for its diverse biological activities.

Structural Characteristics

The structure of this compound suggests potential reactivity due to the presence of both electrophilic and nucleophilic sites. This makes it a candidate for various synthetic transformations that can lead to derivatives with distinct properties or biological activities.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(6-Chloro-benzofuran-3-yl)acetamide | Contains a chlorinated benzofuran but differs in position | Different substitution pattern affecting activity |

| 2-Chloro-N-(1-benzothiophen-3-yl)acetamide | Substituted thiophene instead of benzofuran | Potentially different biological activity profile |

| N-(5-Methylbenzofuran-3-yl)acetamide | Methyl group at the 5-position on benzofuran | Variation in lipophilicity and reactivity |

| N-(4-Chlorobenzoyl)-benzofuran-acetamides | Benzoyl group instead of acetamide | Different mechanisms of action due to structural changes |

Biological Activities

Research indicates that this compound and its derivatives exhibit notable biological activities, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Compounds derived from similar scaffolds showed promising results with minimum inhibitory concentrations (MICs) as low as 2 μg/mL against resistant strains .

- Broad-Spectrum Antimicrobial Effects : In a study comparing various benzofuran compounds, those with specific substitutions demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups at specific positions was found to be crucial for activity .

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent:

- GSK-3β Inhibition : Benzofuran derivatives have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers. Compounds exhibited picomolar inhibitory activity, indicating their potential for therapeutic applications in cancer treatment .

- Cell Line Studies : Specific derivatives were tested against pancreatic cancer cell lines, showing antiproliferative effects at low micromolar concentrations. This suggests a promising avenue for further development in cancer therapeutics .

Case Study 1: Antimycobacterial Screening

A recent study synthesized several benzofuran derivatives, including this compound, and assessed their activity against M. tuberculosis H37Rv strains. The results indicated that specific substitutions enhanced the antimycobacterial efficacy significantly compared to standard treatments.

Case Study 2: GSK-3β Inhibition in Cancer Cells

In vitro testing of a series of benzofuran-based compounds demonstrated their ability to inhibit GSK-3β effectively in various pancreatic cancer cell lines. The most potent inhibitors showed IC50 values below 1 nM, highlighting their potential as therapeutic agents in oncology.

Propriétés

IUPAC Name |

N-(2-chloro-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOQFUJUEHRRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337211 | |

| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-11-0 | |

| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.